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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
oxobutanenitrile (CaHsNO), a valuable building block in organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development and analytical
chemistry, offering a centralized resource for the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-oxobutanenitrile, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-oxobutanenitrile are not widely published, the
expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted *H NMR Data for 4-Oxobutanenitrile
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Chemical Shift () o Coupling Constant
Protons Multiplicity
ppm (J) Hz
H-2 (-CH2-CN) ~27 Triplet ~7
H-3 (-CH2-CHO) ~29 Triplet ~7
H-4 (-CHO) ~9.8 Singlet

Note: These are estimated values and may vary depending on the solvent and experimental
conditions. Protons alpha to a carbonyl group typically appear in the & 2.5-3.5 ppm range.[1]

Table 2: Predicted 3C NMR Data for 4-Oxobutanenitrile

Carbon Chemical Shift (8) ppm
C-1 (-CN) ~118

C-2 (-CH2-CN) ~15

C-3 (-CH2-CHO) ~40

C-4 (-CHO) ~ 200

Note: These are estimated values. Nitrile carbons typically resonate in the 110-125 ppm region,
while aldehyde carbons are found in the 190-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 4-oxobutanenitrile is characterized by the presence of strong absorption
bands corresponding to the nitrile and carbonyl functional groups.

Table 3: IR Spectroscopic Data for 4-Oxobutanenitrile

Functional Group Wavenumber (cm—?) Intensity
C=N Stretch ~ 2247-2250 Strong, Sharp
C=0 Stretch ~ 1685-1700 Strong
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The nitrile stretch is a highly characteristic and intense band, making it readily identifiable.[1][2]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 4-oxobutanenitrile.

Table 4. Mass Spectrometry Data for 4-Oxobutanenitrile

Parameter Value
Molecular Formula C4HsNO
Molecular Weight 83.09 g/mol [4]
Major Fragment (m/z) 54[4]

A GC-MS spectrum for 4-oxobutanenitrile is available in the NIST database.[4]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 4-
oxobutanenitrile are not readily available in the public domain. However, the following are
general procedures that would be applicable for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of 4-oxobutanenitrile in a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

¢ Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

Data Acquisition:

e Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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e For *H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-
noise ratio.

e For 3C NMR, a larger number of scans will be necessary due to the low natural abundance
of the 13C isotope. Proton decoupling is typically used to simplify the spectrum and improve
sensitivity.

IR Spectroscopy

Sample Preparation (Neat Liquid):

o Place a small drop of neat 4-oxobutanenitrile between two salt plates (e.g., NaCl or KBr).
e Gently press the plates together to form a thin liquid film.

Data Acquisition:

e Record a background spectrum of the empty spectrometer.

o Place the sample holder with the salt plates in the spectrometer's sample compartment.

e Acquire the IR spectrum over the desired range (typically 4000-400 cm™1).

Mass Spectrometry (GC-MS)

Sample Preparation:

» Prepare a dilute solution of 4-oxobutanenitrile in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

Data Acquisition:
* Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
e The GC will separate the compound from any impurities.

e The mass spectrometer will then ionize the compound and detect the resulting ions to
produce a mass spectrum. Electron impact (El) ionization is a common method for this type
of analysis.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a small organic molecule like 4-oxobutanenitrile.

Spectroscopic Analysis

Mass Spectrometry

(e.g., GC-MS)
Synthesis & Purification Data Interpretation & Structure Elucidation
Synthesis of N Purification =l | Spectral Data - . .
4-Oxobutanenitrile | (e.g., Distillation, Chromatography) >| IR Spectroscopy > Analysis | Structure Confirmation

\4

NMR Spectroscopy
(*H & 18C)

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxobutanenitrile: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583811#spectroscopic-data-nmr-ir-mass-spec-for-
4-oxobutanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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